

# Spectroscopic Profile of Methyl 4-Formylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: 4-Formylbenzoate

Cat. No.: B8722198

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## Introduction

Methyl **4-formylbenzoate** is a bifunctional organic compound containing both an ester and an aldehyde group. This unique structural feature makes it a valuable building block in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl **4-formylbenzoate**, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following sections present the key spectroscopic data for methyl **4-formylbenzoate** in a tabulated format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.10	s	1H	Aldehydic proton (-CHO)
8.15	d	2H	Aromatic protons (ortho to -CHO)
7.95	d	2H	Aromatic protons (ortho to -COOCH <sub>3</sub> )
3.95	s	3H	Methyl protons (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
191.5	Aldehydic carbon (-CHO)
166.0	Ester carbonyl carbon (-COOCH <sub>3</sub> )
139.0	Aromatic carbon (para to -CHO)
135.0	Aromatic carbon (ipso to -CHO)
130.0	Aromatic carbons (ortho to -COOCH <sub>3</sub> )
129.5	Aromatic carbons (ortho to -CHO)
52.5	Methyl carbon (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 101 MHz.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (ester carbonyl)
~1700	Strong	C=O stretch (aldehyde carbonyl)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1280, ~1100	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
164	High	[M] <sup>+</sup> (Molecular ion)
133	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
105	Medium	[M - COOCH <sub>3</sub> ] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI).

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of methyl **4-formylbenzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire the  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans than the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ . Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

## Infrared (IR) Spectroscopy (ATR Method)

#### Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid methyl **4-formylbenzoate** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- Clean the ATR crystal thoroughly after the measurement.

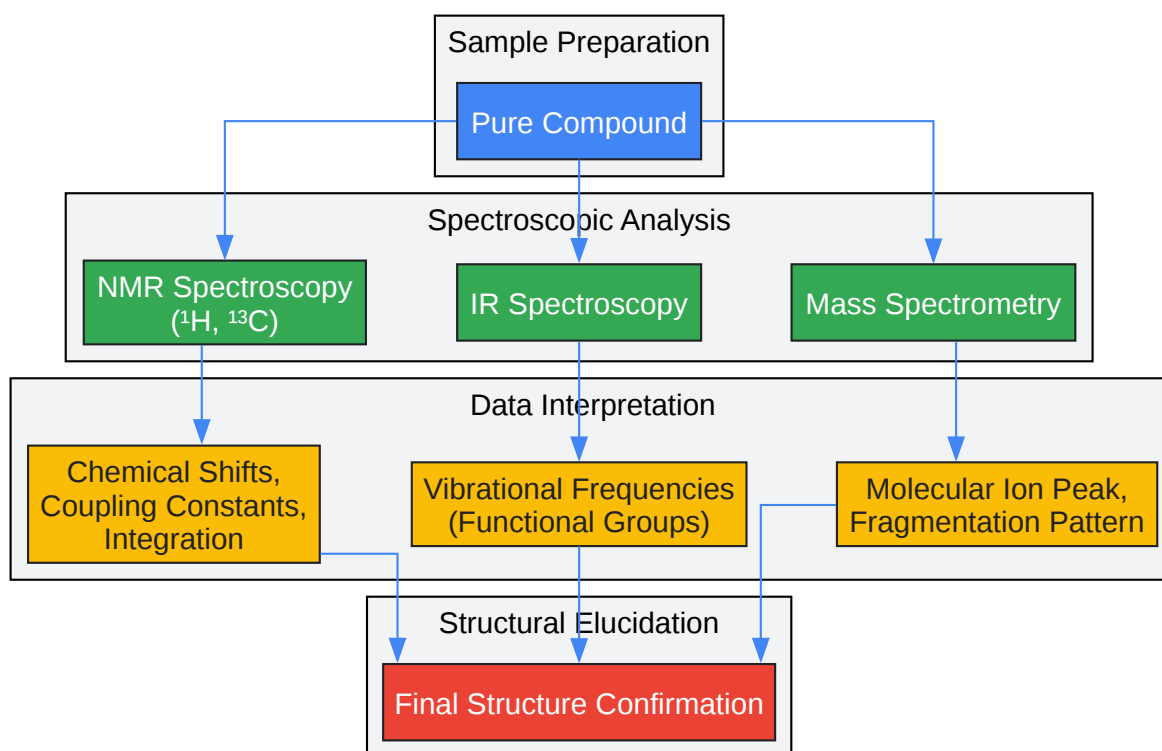
## Mass Spectrometry (EI Method)

Sample Introduction and Data Acquisition:

- Introduce a small amount of the methyl **4-formylbenzoate** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- For direct insertion, the sample is heated to induce vaporization into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like methyl **4-formylbenzoate**.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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